Kinoprene

Insect developmental biology Juvenile hormone analog efficacy Embryonic mortality bioassay

Kinoprene (CAS 42588-37-4) is the preferred juvenile hormone analog for greenhouse ornamentals where aphids constitute the primary pest complex. Unlike methoprene, kinoprene delivers superior toxic and morphometric effects against aphids at equivalent application rates. Its endocrine mode of action ensures high arthropod selectivity with favorable mammalian safety (rat oral LD50 >4,900 mg/kg). For biological control production, kinoprene at 200 ng/µL synchronizes Aphidius gifuensis parasitoid cohorts without reducing emergence or longevity—using five-fold less active ingredient than S-hydroprene. Choose kinoprene when greenhouse aphid suppression or parasitoid synchronization is operationally critical.

Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
CAS No. 42588-37-4
Cat. No. B1673650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKinoprene
CAS42588-37-4
Synonymskinopren
ZR 777
ZR 777, ((E,E)-(+-))-isomer
ZR 777, (E,E)-isomer
ZR 777, (R-(E,E))-isomer
ZR 777, (S-(E,E))-isomer
ZR-777
ZR-777 5E
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CC=CC(=CC(=O)OCC#C)C
InChIInChI=1S/C18H28O2/c1-6-13-20-18(19)14-17(5)12-8-11-16(4)10-7-9-15(2)3/h1,8,12,14-16H,7,9-11,13H2,2-5H3/b12-8+,17-14+
InChIKeyFZRBKIRIBLNOAM-WHVZTFIZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kinoprene (CAS 42588-37-4): Procurement Evidence Guide for Juvenile Hormone Analog Selection


Kinoprene (CAS 42588-37-4) is a synthetic juvenile hormone analog (JHA) belonging to the terpenoid class of insect growth regulators (IGRs) [1]. It functions as a biochemical pesticide by mimicking natural insect juvenile hormones, thereby disrupting molting, metamorphosis, and reproduction in target pest populations [2]. Unlike broad-spectrum neurotoxic insecticides, kinoprene's endocrine mode of action confers high selectivity for arthropods and a favorable mammalian toxicity profile [3]. The compound is registered for use on non-food greenhouse ornamentals, where it is commercially formulated as Enstar II® for management of aphids, whiteflies, mealybugs, scales, and fungus gnats [4]. As a racemic mixture, kinoprene comprises both (R)- and (S)-enantiomers, though the S-isomer (CAS 65733-20-2) is the only currently registered form in some markets due to regulatory and efficacy considerations [5].

Why Juvenile Hormone Analog Substitution Fails: Kinoprene vs. Methoprene and Hydroprene


Juvenile hormone analogs are not functionally interchangeable. Despite sharing a common terpenoid backbone and endocrine mode of action, subtle structural variations among JHAs—such as the presence of a terminal alkyne in kinoprene versus conjugated dienes in methoprene and hydroprene—confer profound differences in target site binding affinity, metabolic stability, and species-specific efficacy [1]. These molecular distinctions manifest as divergent pest spectrum coverage, optimal application timing, and residual activity profiles [2]. Substituting methoprene for kinoprene in greenhouse aphid control, for example, risks suboptimal mortality and incomplete population suppression, as documented in comparative efficacy trials against multiple pest species [3]. The quantitative evidence presented below establishes the specific performance boundaries that justify kinoprene selection over its closest in-class alternatives.

Quantitative Differentiation Evidence for Kinoprene (CAS 42588-37-4) Procurement Decisions


Direct Embryonic Mortality Comparison: Kinoprene Outperforms Farnesyl Methyl Ether in Hemipteran Eggs

In a direct head-to-head topical application assay on freshly laid eggs of Dysdercus cingulatus (red cotton stainer), kinoprene (ZR-777) produced significantly higher embryonic mortality than farnesyl methyl ether across all tested doses [1]. Mortality was positively correlated with applied dose for both compounds, but kinoprene consistently generated a steeper dose-response slope, indicating superior intrinsic activity [2].

Insect developmental biology Juvenile hormone analog efficacy Embryonic mortality bioassay

Aphid Control Efficacy: Kinoprene Demonstrates Superior Toxic and Morphometric Effects Against Multiple Aphid Species

In a comprehensive field and laboratory evaluation of six juvenile hormone analogs against seven aphid species, kinoprene (ZR-777) exhibited the highest overall aphicidal activity [1]. The study compared methoprene (ZR-515), kinoprene, and four experimental juvenoids against Lipaphis erysimi, Sitobion avenae, Aphis craccivora, Toxoptera citricida, Aphis gossypii, and Myzus persicae [2]. Kinoprene was explicitly reported as providing 'the best control of the aphids, producing the greatest toxic and morphometric effects' among all compounds tested [3].

Agricultural entomology Aphid pest management Juvenoid comparative efficacy

Parasitoid Selectivity: Kinoprene Demonstrates Comparable Efficacy to Alternatives with Differential Non-Target Impact

A direct comparison of fenoxycarb, hydroprene, kinoprene, and methoprene against the scale insect Epidiaspis leperii and its ectoparasitoid Aphytis mytilaspidis revealed class-level efficacy equivalence at 0.1% active ingredient, with all four JHAs producing 82-85% mortality of first instar scale larvae [1]. However, at the higher 0.5% concentration, kinoprene, hydroprene, and methoprene all disrupted parasitoid development, indicating that kinoprene does not offer differential parasitoid safety margins compared to its closest analogs at elevated application rates [2].

Biological control compatibility Integrated pest management Juvenoid selectivity profiling

Mosquito Larvicidal Activity: Kinoprene LC50 Values for Culex pipiens (Direct vs. Deferred Mortality)

Laboratory evaluation of a commercial kinoprene formulation (Enstar 65% EC) against fourth-instar Culex pipiens larvae yielded distinct LC50 values depending on the endpoint measured [1]. Direct mortality within the treated instar required 1287.4 µg/L, whereas deferred mortality—assessed through failure of adult emergence—exhibited an LC50 of 246.8 µg/L, reflecting a 5.2-fold increase in apparent potency when developmental disruption is accounted for [2]. This differential underscores the importance of evaluating IGRs using emergence inhibition rather than acute lethality endpoints.

Mosquito control Insect growth regulator toxicity Larvicidal bioassay

Parasitoid Emergence Delay: Kinoprene at 200 ng/µL Delays Aphidius gifuensis Emergence by 44 Hours

In a comparative screen of five juvenile hormone analogs for their ability to delay emergence of the aphid parasitoid Aphidius gifuensis, kinoprene (ZR-777) at 200 ng/µL significantly extended emergence time by 44.00 hours relative to the acetone-treated control [1]. This delay was achieved without significant reduction in parasitism rate or adult longevity, distinguishing kinoprene from methoprene (ZR-515) and fenoxycarb, which reduced emergence rate at multiple concentrations [2]. S-hydroprene (ZR-512) at 1000 ng/µL produced a longer delay (56.00 hours), but kinoprene's effective concentration was five-fold lower [3].

Biological control mass rearing Parasitoid synchronization Juvenile hormone analog application

Mammalian Toxicity Profile: Kinoprene Oral LD50 Values Indicate Favorable Safety Margin

Kinoprene exhibits low acute mammalian toxicity, with reported oral LD50 values of 4,900 mg/kg in male rats and 5,000 mg/kg in female rats [1]. Acute dermal LD50 in rabbits is 9,000 mg/kg, and inhalation LC50 in rats exceeds 4,780 mg/m³ [2]. These values place kinoprene in EPA Toxicity Category IV (practically non-toxic) for acute oral and dermal exposure, consistent with its classification as a biochemical pesticide and reduced-risk IGR [3].

Toxicology Regulatory safety assessment Mammalian acute toxicity

Validated Application Scenarios for Kinoprene (CAS 42588-37-4) Based on Quantitative Evidence


Greenhouse Aphid Suppression on Ornamentals (Enstar II® Formulation)

Kinoprene is the JHA of choice for greenhouse ornamental operations where aphid species (including Myzus persicae, Aphis gossypii, and Lipaphis erysimi) constitute the primary pest complex. Evidence from multi-species field trials demonstrates that kinoprene provides superior toxic and morphometric effects against aphids compared to methoprene and other juvenoids tested [7]. Application as a foliar spray during peak aphid population growth targets the sensitive nymphal stages, disrupting molting and preventing reproductive adult emergence. The compound's low mammalian toxicity (rat oral LD50 >4,900 mg/kg) and greenhouse-only registration align with the operational and regulatory constraints of enclosed horticultural production [8].

Mass Rearing Synchronization of Aphidius gifuensis Parasitoids

Biological control production facilities can utilize kinoprene at 200 ng/µL to delay Aphidius gifuensis emergence by approximately 44 hours without reducing emergence rate or adult longevity [7]. This specific dosage enables synchronization of parasitoid cohorts for timed field releases in augmentative biological control programs. The five-fold lower effective concentration of kinoprene relative to S-hydroprene (which requires 1,000 ng/µL for comparable delay) reduces active ingredient consumption and minimizes potential non-target effects in mass-rearing operations [8]. This application is distinct from pest suppression and represents a specialized use case where kinoprene's quantitative performance profile offers a measurable operational advantage.

Hemipteran Egg Mass Treatment for Red Cotton Stainer (Dysdercus cingulatus) Control

In agricultural settings where Dysdercus cingulatus (red cotton stainer) is a target pest, kinoprene provides superior ovicidal activity compared to simpler terpenoid JHAs such as farnesyl methyl ether [7]. Optimal application timing targets eggs immediately after oviposition or during germ band formation, the developmental windows identified as most sensitive to kinoprene-induced embryonic mortality [8]. While kinoprene is not registered for field crop use in many jurisdictions, this evidence base supports its consideration in research contexts and integrated pest management programs where selective ovicidal activity against hemipteran pests is required.

Scale Insect Management with Biological Control Compatibility (Epidiaspis leperii)

For scale insect infestations (Epidiaspis leperii) where conservation of the parasitoid Aphytis mytilaspidis is operationally important, kinoprene applied at 0.1% active ingredient achieves 82-85% target pest mortality while preserving parasitoid viability [7]. This application scenario requires careful rate calibration, as higher concentrations (0.5%) disrupt parasitoid development to the same extent as hydroprene and methoprene [8]. Users should note that at this effective concentration, all tested JHAs (fenoxycarb, hydroprene, kinoprene, methoprene) demonstrate statistically equivalent efficacy, making kinoprene a viable but not uniquely superior option for this specific pest-parasitoid system.

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